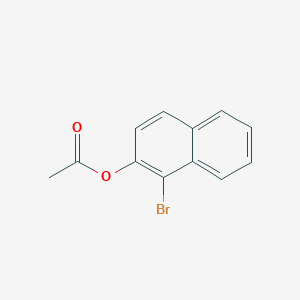

1-Bromonaphthalen-2-yl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-bromonaphthalen-2-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-8(14)15-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANGGDZPWPJYSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C2=CC=CC=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromonaphthalen 2 Yl Acetate and Its Precursors

Strategies for Regioselective Bromination of Naphthalene (B1677914) Derivatives

The introduction of a bromine atom at a specific position on the naphthalene ring is a pivotal step in the synthesis of 1-bromonaphthalen-2-yl acetate (B1210297). The inherent reactivity of the naphthalene system can lead to a mixture of isomers, making regiocontrol a significant challenge. Various strategies have been developed to address this, ranging from classical electrophilic aromatic substitution to modern transition-metal-catalyzed approaches.

Electrophilic Bromination Approaches to Bromonaphthols

Electrophilic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. In the context of synthesizing precursors for 1-bromonaphthalen-2-yl acetate, the starting material is typically a 2-naphthol (B1666908) derivative. The hydroxyl group of 2-naphthol is an activating group, directing electrophilic attack primarily to the C1 and C3 positions.

A notable advancement in this area is the use of a PIDA–AlBr₃ system (phenyliodine diacetate with aluminum tribromide) for the electrophilic bromination of phenols. rsc.org This method has proven to be practical, mild, and efficient, offering excellent yields for the bromination of 2-naphthol to produce 1-bromo-2-naphthol (B146047). rsc.org The reaction proceeds readily at room temperature and is scalable, with gram-scale synthesis of 1-bromo-2-naphthol achieving a 91% yield. rsc.org The proposed active brominating species is PhIOAcBr, formed in situ from PIDA and AlBr₃. rsc.org Density functional theory (DFT) calculations support this, indicating a lower energy barrier for the reaction pathway involving this species compared to alternatives. researchgate.net

Another approach involves the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov While this method is versatile for creating a variety of substituted naphthalenes, it can also be adapted for the synthesis of 2-bromonaphthalenes using bromine (Br₂) or N-bromosuccinimide (NBS) as the electrophile. nih.gov For instance, the reaction with Br₂ at room temperature can provide an excellent 89% yield of the corresponding 2-bromonaphthalene (B93597) derivative. nih.gov

The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity. Traditional methods often employ elemental bromine, but this can lead to over-bromination and the formation of undesired isomers. researchgate.net Milder reagents and controlled conditions are therefore preferred for the selective synthesis of mono-brominated naphthols.

Table 1: Comparison of Electrophilic Bromination Methods for Naphthol Derivatives

| Method | Reagents | Substrate | Product | Yield (%) | Reference |

| PIDA/AlBr₃ System | PIDA, AlBr₃, MeCN | 2-Naphthol | 1-Bromo-2-naphthol | 93 | rsc.org |

| Electrophilic Cyclization | Br₂ | Arene-containing propargylic alcohol | 2-Bromonaphthalene derivative | 89 | nih.gov |

| Traditional Bromination | Br₂ | 1-Bromonaphthalene (B1665260) | 1,4-Dibromonaphthalene (B41722) | 90 | researchgate.net |

Palladium-Catalyzed Bromination Routes

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the selective functionalization of aromatic compounds, including naphthalene derivatives. nih.govresearchgate.net These methods offer an alternative to traditional electrophilic substitution and can provide access to isomers that are difficult to obtain otherwise.

While direct palladium-catalyzed C-H bromination of naphthols is an area of ongoing research, the more established application of palladium catalysis in this context involves the cross-coupling of a pre-functionalized naphthalene ring with a bromine source. For instance, a bromo-naphthalene precursor can be subjected to a variety of palladium-catalyzed cross-coupling reactions to introduce other functional groups. nih.gov This highlights the versatility of palladium catalysis in manipulating the substitution pattern of the naphthalene scaffold.

Recent developments have also shown the potential of palladium-catalyzed dearomative difunctionalization of naphthalenes. nih.gov This process involves an intramolecular dearomative Heck-type insertion to form a π-allylpalladium intermediate, which can then be captured by various nucleophiles. nih.gov While not a direct bromination method, this strategy demonstrates the power of palladium catalysis to create complex, functionalized spirooxindoles from naphthalene derivatives with high diastereoselectivity. nih.gov

Furthermore, palladium catalysis is instrumental in the synthesis of highly substituted naphthalene derivatives through the annulation of 5-(2-bromophenyl)pent-3-en-1-ynes with arylboronic acids under Suzuki-Miyaura coupling conditions. researchgate.net This underscores the broad applicability of palladium-catalyzed reactions in constructing complex naphthalene-based molecules.

Esterification and Acetylation Techniques for Naphthol Acetates

Once the brominated naphthol precursor is obtained, the next step in the synthesis of this compound is the esterification of the hydroxyl group. Various methods are available for this transformation, with the choice often depending on the desired scale, efficiency, and environmental considerations.

Acetic Anhydride (B1165640) Mediated Acetylation

The use of acetic anhydride is a classic and widely employed method for the acetylation of alcohols and phenols. This reaction is typically carried out in the presence of a catalyst to enhance the reaction rate.

A simple and efficient procedure for the acetylation of phenols, including β-naphthol, utilizes expansive graphite (B72142) as a catalyst. This method allows for the acetylation of β-naphthol with acetic anhydride in dichloromethane (B109758) at room temperature in 2.5 hours, achieving a high yield of 98%. The use of expansive graphite offers several advantages, including mild reaction conditions, ease of setup and work-up, and the use of an inexpensive and reusable catalyst.

Another approach involves the use of nickel nitrate (B79036) as a homogeneous catalyst for the acetylation of 2-naphthol. semanticscholar.org In this protocol, 2-naphthol is reacted with acetic acid in the presence of a catalytic amount of nickel nitrate under reflux conditions to afford 2-naphthyl acetate in good yields. semanticscholar.orgresearchgate.net Interestingly, acetic acid was found to be a more effective acetylating agent than acetic anhydride or acetyl chloride in this particular system. semanticscholar.org

The acetylation of aminonaphthol sulfonic acids with acetic anhydride has also been studied, with the reaction being carried out in a slightly acidic medium to improve yield and product quality. google.com

Table 2: Acetic Anhydride Mediated Acetylation of Naphthols

| Catalyst | Acetylating Agent | Substrate | Product | Yield (%) | Reference |

| Expansive Graphite | Acetic Anhydride | β-Naphthol | β-Naphthyl Acetate | 98 | |

| Nickel Nitrate | Acetic Acid | 2-Naphthol | 2-Naphthyl Acetate | 90 | semanticscholar.orgresearchgate.net |

| None (acidic medium) | Acetic Anhydride | 2-Amino-5-naphthol-7-sulfonic acid | Acetylated product | - | google.com |

Organocatalytic Transesterification Methods

Organocatalysis has gained significant traction as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. In the context of esterification, organocatalysts can facilitate the reaction between an alcohol and a carboxylic acid or its derivative.

One innovative approach utilizes a sulfur(IV)-based organocatalyst for the direct esterification of carboxylic acids and alcohols. rsc.org The catalyst, which is phenol-tethered, accelerates the formation of an intramolecularly interrupted Pummerer intermediate, which in turn activates the carboxylic acid for esterification. rsc.org

Furthermore, organocatalytic methods have been successfully applied to the asymmetric dearomatization of naphthols. nih.govnih.govresearchgate.net For instance, cinchona-derived thiourea (B124793) catalysts have been used for the enantioselective sulfenylation of β-naphthols, and chiral phosphoric acids have been employed for the asymmetric dearomatization with 4-aryl-1,2,4-triazole-3,5-diones. nih.govresearchgate.net While not direct esterification methods, these examples showcase the potential of organocatalysis to effect complex transformations on the naphthalene scaffold with high levels of stereocontrol.

Development of Novel Synthetic Pathways for Bromonaphthalene Acetates

The ongoing quest for more efficient, selective, and environmentally benign synthetic methods continues to drive the development of novel pathways to bromonaphthalene acetates and their precursors.

One area of innovation is the functionalization of naphthalene to produce brominated naphthoquinones. researchgate.netumich.edu An efficient four-step synthesis of 2,5,8-tribromonaphthoquinone from naphthalene has been described, involving a silver-promoted solvolysis of a hexabromide intermediate. researchgate.net This highlights the use of metal-promoted reactions to achieve specific substitution patterns.

The synthesis of highly substituted naphthalene derivatives via palladium-catalyzed annulation reactions also represents a significant advancement. researchgate.net These methods allow for the construction of complex naphthalene cores with a high degree of control over the substitution pattern.

Furthermore, the development of new catalytic systems for known reactions continues to be a fruitful area of research. For example, the use of lanthanide-based metal-organic frameworks (MOFs) as catalysts for the acylation of 2-naphthol with acetic anhydride demonstrates the potential of these materials in heterogeneous catalysis. researchgate.net

The exploration of different brominating agents and reaction conditions also leads to novel synthetic routes. For instance, a patent describes the preparation of 1-bromo-2-naphthol using a bromide salt as the bromine source and an oxidizing agent, offering a method that avoids the use of strong acids or catalysts. google.com

Exploration of Convergent Synthesis Strategies

While specific literature detailing a convergent synthesis for this compound is not prevalent, the principles of such a strategy, like the build/couple/pair algorithm, can be applied. This would involve synthesizing a suitably functionalized 1-bromonaphthalene derivative that can then be coupled with an acetate-containing fragment. However, the most direct and commonly employed methods for synthesizing this compound follow a more linear path, focusing on the selective modification of a pre-existing naphthalene scaffold.

Chemo- and Regioselective Synthesis Methodologies

The primary challenge in synthesizing this compound lies in the chemo- and regioselective bromination of 2-naphthol to produce 1-bromo-2-naphthol. The hydroxyl group of 2-naphthol is an activating ortho-, para-director, meaning that electrophilic substitution is directed to the C1 and C3 positions. The synthesis of the desired 1-bromo isomer requires conditions that favor substitution at the C1 position while avoiding the formation of di- or tri-brominated byproducts.

Several methods have been developed to achieve the regioselective synthesis of 1-bromo-2-naphthol. These methods often employ different brominating agents and reaction conditions to control the selectivity. For instance, the use of sodium bromide in conjunction with an oxidant like oxone allows for the selective bromination of 2-naphthol. slideshare.net In this solvent-free approach, the solid reactants are ground together and left to react overnight, with the crude product being extracted with ethyl acetate. slideshare.net

Another established method involves the use of potassium bromide and hydrogen peroxide in an acidic medium, such as acetic acid. chemicalbook.comgoogle.com This reaction proceeds at room temperature and can yield the desired product in high purity after crystallization. chemicalbook.com The conditions for this type of reaction can be varied to optimize the yield. google.com

A different approach to achieving regioselectivity involves the use of triphenylphosphine (B44618) and bromine in acetonitrile. This method is effective for the bromination of various aryl alcohols. orgsyn.org

The final step in the synthesis of this compound is the acetylation of the 1-bromo-2-naphthol precursor. This is typically achieved through reaction with an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is often performed in the presence of a base, like pyridine (B92270), to neutralize the acid byproduct and drive the reaction to completion. byjus.com The selective acetylation of naphthols can also be achieved using catalytic amounts of metal salts, which can offer an environmentally friendlier protocol. sciencepublishinggroup.comresearchgate.net

Below is a table summarizing various reported methods for the synthesis of the key precursor, 1-bromo-2-naphthol.

Table 1: Synthesis of 1-Bromo-2-naphthol

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 2-Naphthol | Sodium Bromide, Oxone | None (Solvent-free) | Ambient | Overnight | Not specified |

| 2-Naphthoic Acid | Potassium Bromide, Hydrogen Peroxide (30%) | Acetic Acid | 20 | 10 h | 82 |

| 2-Naphthol | Potassium Bromide, Hydrogen Peroxide (30%) | Chloroform | 40 | 2 h | 42 |

| 2-Naphthol | Sodium Bromide, Hydrogen Peroxide (30%) | Ether | 45 | 10 h | 46 |

| β-Naphthol | Triphenylphosphine, Bromine | Acetonitrile | 60-70 | >30 min | 70-78 |

Reactivity and Transformation Mechanisms of 1 Bromonaphthalen 2 Yl Acetate

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

The carbon-bromine (C-Br) bond in 1-Bromonaphthalen-2-yl acetate (B1210297) is a key site for forming new carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common and effective substrates in palladium-catalyzed cross-coupling reactions due to their suitable reactivity in the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling with Organoboronic Acids

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For 1-Bromonaphthalen-2-yl acetate, the C-Br bond serves as the electrophilic site for this transformation. The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboronic acid (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The development of asymmetric Suzuki-Miyaura couplings has also allowed for the synthesis of axially chiral biaryl compounds with high enantioselectivity using specialized chiral ligands. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-Phenylnaphthalen-2-yl acetate | libretexts.org |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 1-(p-Tolyl)naphthalen-2-yl acetate | libretexts.org |

| Naphthylboronic acid | CataXCium A Pd G3 | K₃PO₄ | THF/H₂O | 1,1'-Binaphthalen-2-yl acetate | libretexts.org |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 1-Vinylnaphthalen-2-yl acetate | medchemexpress.com |

Carbon-Nitrogen (C-N) Cross-Coupling Transformations

The formation of aryl-nitrogen bonds from aryl halides is most effectively achieved through the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. The reaction's development was a significant advance over harsher, traditional methods for C-N bond formation. wikipedia.org

The catalytic cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) complex. nih.gov The resulting Pd(II) complex coordinates the amine, and subsequent deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated product and regenerates the active Pd(0) catalyst. wikipedia.orgnih.gov The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with bulky, electron-rich ligands often providing the best results. nih.gov

Table 2: Typical Conditions for Buchwald-Hartwig Amination of this compound

| Amine | Catalyst/Precatalyst | Ligand | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 4-(2-Acetoxynaphthalen-1-yl)morpholine | libretexts.orgwikipedia.org |

| Aniline | Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | N-Phenyl-1-aminonaphthalen-2-yl acetate | nih.gov |

| Benzylamine | [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | Dioxane | N-Benzyl-1-aminonaphthalen-2-yl acetate | nih.gov |

| Carbazole | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Toluene | 9-(2-Acetoxynaphthalen-1-yl)-9H-carbazole | nih.gov |

Other Carbon-Carbon Bond Forming Reactions (e.g., Catellani Reaction)

The Catellani reaction is a unique palladium-catalyzed process that enables the functionalization of both the ortho and ipso positions of an aryl halide in a single, coordinated sequence. wikipedia.org Using a combination of a palladium catalyst and a strained olefin, typically norbornene (NBE), this compound can undergo vicinal difunctionalization. organic-chemistry.org

The accepted mechanism begins with oxidative addition of the C-Br bond to Pd(0), followed by the migratory insertion of norbornene. organic-chemistry.orgwikipedia.org This intermediate then undergoes C-H activation at the ortho position (C8 on the naphthalene (B1677914) ring) to form a stable five-membered palladacycle. wikipedia.org This key intermediate can then be intercepted by various coupling partners to functionalize the ortho position, followed by a terminating cross-coupling reaction at the ipso position (C1) to displace the palladium and release the polysubstituted arene product. wikipedia.org

Table 3: Potential Catellani Reaction Transformations of this compound

| Ortho-Functionalizing Reagent | Ipso-Terminating Reagent | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Phenyl iodide | Alkylating agent (e.g., MeI) | Pd(OAc)₂ / Norbornene / K₂CO₃ | 1-Methyl-8-phenylnaphthalen-2-yl acetate | organic-chemistry.orgwikipedia.org |

| Acrylate ester | Phenylboronic acid | PdCl₂ / Norbornene / Cs₂CO₃ | 1-Phenyl-8-(propenoate)naphthalen-2-yl acetate | wikipedia.org |

| Alkyl halide (e.g., EtI) | Heck coupling (e.g., styrene) | Pd(OAc)₂ / Norbornene / K₃PO₄ | 1-Styryl-8-ethylnaphthalen-2-yl acetate | wikipedia.org |

Allylic Cross-Coupling Reactions

The bromine atom of this compound can be substituted with an allyl group through various palladium-catalyzed cross-coupling reactions. Common methods include the Stille coupling, which uses an organostannane reagent, and the Kumada coupling, which employs a Grignard reagent. wikipedia.orgorganic-chemistry.org

In a Stille coupling, this compound would react with an allylic stannane, such as allyltributylstannane, in the presence of a Pd(0) catalyst. The reaction mechanism involves oxidative addition, transmetalation from tin to palladium, and reductive elimination. wikipedia.org Similarly, a Kumada coupling would involve the reaction with an allylic Grignard reagent, like allylmagnesium bromide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org These reactions provide a direct route to 1-allyl-naphthalene derivatives.

Nucleophilic Substitution Reactions of the Bromine or Acetate Groups

Beyond metal-catalyzed transformations, the functional groups of this compound can potentially undergo nucleophilic substitution. However, the reactivity and mechanism depend significantly on which group is targeted and the reaction conditions employed.

Nucleophilic Aromatic Substitution (SNA_r) at the C-Br bond is generally challenging for this substrate. wikipedia.orgbyjus.com The SNA_r mechanism typically requires the aromatic ring to be highly electron-deficient, usually through the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com The acetate group is only weakly activating, making direct displacement of the bromide by a nucleophile unfavorable under standard conditions.

The acetate ester group, however, is susceptible to nucleophilic acyl substitution. acs.orgmedchemexpress.comnih.gov In this reaction, a nucleophile attacks the carbonyl carbon of the acetate group. This leads to the cleavage of the acyl-oxygen bond, resulting in the formation of 1-bromo-2-naphthol (B146047) and a new ester or amide, depending on the nucleophile. This hydrolysis or transesterification is the most common nucleophilic reaction involving the acetate moiety. nih.govacs.org

Investigation of Leaving Group Efficacy for Acetate and Related Pseudohalides

In the context of Nucleophilic Aromatic Substitution (SNA_r), the efficacy of the leaving group is a critical factor. However, its role in SNA_r is different from that in aliphatic S_N2 reactions. In an SNA_r reaction, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex. masterorganicchemistry.com The departure of the leaving group is a subsequent, faster step. youtube.com

Consequently, the leaving group's ability to activate the ring towards nucleophilic attack through its electron-withdrawing inductive effect is more important than its stability as a free anion. organicchemistrytutor.com This leads to a reactivity trend for halogens that is inverted compared to S_N2 reactions: F > Cl ≈ Br > I. wikipedia.orgyoutube.com

When comparing bromide to acetate as a leaving group from the naphthalene ring:

Bromide: Is a standard and effective leaving group in many transformations, particularly metal-catalyzed cross-couplings. In SNA_r, it is a viable, albeit less activating, leaving group than fluoride. organicchemistrytutor.com

Acetate (as Ar-OAc): The acetate group is generally considered a very poor leaving group in SNA_r reactions. Its electron-withdrawing effect is weaker than that of halogens, and the C-O bond is strong. It is not typically displaced in this manner.

Pseudohalides: Other groups, known as pseudohalides, are often used as highly effective leaving groups. The triflate (trifluoromethanesulfonate, -OTf) group is an excellent example. It is an extremely potent leaving group due to the strong electron-withdrawing nature of the CF₃ group and the high stability of the resulting triflate anion, making it far superior to both bromide and acetate for promoting nucleophilic substitution and cross-coupling reactions.

Table 4: Qualitative Comparison of Leaving Group Efficacy in Nucleophilic Aromatic Substitution

| Leaving Group | Chemical Formula | Relative Efficacy | Rationale | Reference |

|---|---|---|---|---|

| Triflate | -OSO₂CF₃ | Excellent | Strong inductive withdrawal; highly stable anion. | wikipedia.org |

| Fluoride | -F | Good | Strongest inductive effect activates the ring for attack. | wikipedia.orgyoutube.com |

| Chloride / Bromide | -Cl / -Br | Moderate | Moderate inductive effect and leaving group ability. | wikipedia.orgorganicchemistrytutor.com |

| Iodide | -I | Fair | Weaker inductive effect than other halogens. | wikipedia.org |

| Acetate | -OCOCH₃ | Poor | Weak inductive effect; strong C-O bond; not a stable leaving group from an aryl ring. | youtube.com |

Formation of Ether and Ester Linkages through Substitution

The structure of this compound provides two main sites for substitution reactions to form new ether and ester linkages. These transformations can occur either at the C-Br bond on the naphthalene ring or through reactions involving the acetate group.

A primary pathway to forming ether linkages involves the preliminary hydrolysis or deacetylation of this compound to yield 1-bromo-2-naphthol. This intermediate can then undergo a classic Williamson ether synthesis. In this S_N2 reaction, the hydroxyl group of 1-bromo-2-naphthol is deprotonated by a strong base, such as sodium hydride, to form a nucleophilic alkoxide. This alkoxide can then react with an alkyl halide to form the corresponding ether. For instance, the reaction of the sodium salt of 1-bromo-2-naphthol with an alkyl halide (R-X) would yield a 1-bromo-2-alkoxynaphthalene.

The formation of new ester linkages can be envisioned through two potential mechanisms. One route is a nucleophilic aromatic substitution (S_NAr) reaction, where the bromine atom is displaced by a carboxylate nucleophile. This type of reaction is generally challenging on naphthalene systems unless activated by strong electron-withdrawing groups. A second possibility is the transesterification of the acetate group with another carboxylic acid or its derivative, although this typically requires specific catalytic conditions.

Table 1: Potential Substitution Reactions for Ether and Ester Formation

| Starting Material | Reagent | Product Type | Reaction Type |

|---|

Hydrolytic Stability and Deacetylation Processes of the Ester Functionality

The hydrolytic stability of the acetate ester in this compound is a critical factor in its reactivity profile. Like other aryl acetates, it is susceptible to hydrolysis, a process that can be catalyzed by either acid or base, to yield 1-bromo-2-naphthol and acetic acid. The rate of this hydrolysis is dependent on the pH of the medium.

Deacetylation, the removal of the acetyl group, is a common transformation for aryl acetates. rsc.org This can be achieved under various conditions, ranging from simple alkaline hydrolysis to more specialized catalytic methods. For instance, methods for the deacetylation of aryl acetates include the use of a catalytic amount of acetyl chloride in methanol, which proceeds via a transesterification mechanism. Other approaches may employ metal-based catalysts or enzymatic methods for selective deprotection under mild conditions. rsc.org

The stability of the ester linkage is a key consideration in planning synthetic routes involving this compound, as reaction conditions must be chosen to either preserve or intentionally cleave this group.

Mechanistic Investigations of Reaction Pathways

While specific mechanistic studies on this compound are not extensively documented, insights can be drawn from computational and experimental studies on related bromo-naphthalene derivatives and aryl acetates.

Computational studies on related systems, such as the nucleophilic aromatic substitution on other naphthalene derivatives, provide a theoretical framework for understanding the reaction pathways of this compound. For instance, density functional theory (DFT) calculations on the reaction of 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene with amines have been used to rationalize the reactivity and stability of reaction intermediates. Similar computational approaches could be applied to model the substitution reactions of this compound, providing insights into the transition state energies and the influence of the bromo and acetate groups on the reaction energetics.

Theoretical studies on the Ullmann coupling of naphthyl halides on metal surfaces have also shed light on the mechanism of C-C bond formation, a reaction type that could be relevant for derivatizing this compound. These studies investigate the thermodynamics and kinetics of the partial reactions, including the dissociation of the carbon-halogen bond.

The experimental elucidation of reaction mechanisms for this compound would likely involve techniques such as kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates. For example, the mechanism of nucleophilic substitution at the C-Br bond could be investigated by monitoring the reaction rate under different conditions and with various nucleophiles.

The synthesis of related compounds, such as (1-Bromonaphthalen-2-yl)acetonitrile, has been documented as a starting point for Suzuki cross-coupling reactions, indicating the utility of the bromo-naphthalene scaffold in forming new carbon-carbon bonds. nih.gov While this study does not directly investigate the acetate derivative, it confirms the reactivity of the C-Br bond in this position of the naphthalene ring. nih.gov

Design and Synthesis of Derivatives and Analogues of 1 Bromonaphthalen 2 Yl Acetate

Functionalization Strategies for Naphthalene (B1677914) Core Modification

The naphthalene core is a primary target for modification, allowing for the introduction of various substituents that can significantly alter the molecule's characteristics. Naphthalene is generally more reactive than benzene (B151609) in substitution reactions because the energy required to overcome the aromatic stabilization in the reaction intermediate is lower. reddit.comlibretexts.org

The electronic nature of the naphthalene ring system can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These groups influence the electron density distribution across the aromatic system, affecting its reactivity and physical properties. nih.gov

Electron-Donating Groups (EDGs): Groups such as amino (-NH2), and alkoxy (-OR) increase the electron density of the naphthalene core. This enhanced nucleophilicity makes the ring more susceptible to electrophilic substitution. Research on other naphthalene-based systems has shown that incorporating electron-donating moieties can be a key strategy in designing molecules for specific applications, such as NRF2 activators where EDGs on terminal phenyl groups led to the most potent inhibitors. nih.gov In the context of naphthalene diimides (NDIs), the introduction of an electron-donating morpholino group resulted in a red-shift of the molecule's absorption bands. mdpi.com

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO2), cyano (-CN), and acyl (-COR) decrease the ring's electron density. nih.gov This deactivation makes the ring less reactive towards electrophiles but can be exploited for other transformations. For example, Friedel-Crafts acylation of naphthalene is a common method to introduce an acyl group, an EWG. The solvent can influence the position of substitution; for instance, using carbon disulfide as a solvent for acetylation tends to favor substitution at the 1-position, while nitrobenzene (B124822) favors the 2-position. libretexts.orgslideshare.net The introduction of EWGs is a fundamental strategy in creating electron-acceptor molecules, as demonstrated in the synthesis of core-expanded naphthalene diimides for use in organic electronics. acs.org

The table below summarizes the effect of these groups on the naphthalene core.

| Group Type | Examples | Effect on Naphthalene Core |

| Electron-Donating (EDG) | -NH₂, -OH, -OR (Alkoxy) | Increases electron density, activates the ring for electrophilic substitution. nih.govmdpi.com |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -COR (Acyl), -CF₃ | Decreases electron density, deactivates the ring for electrophilic substitution. nih.govacs.orgacs.org |

Increasing the degree of bromination on the naphthalene ring leads to polybrominated naphthalene acetates, compounds with altered steric and electronic profiles. The synthesis of specific polybrominated naphthalenes can be challenging, but effective methods have been developed. cardiff.ac.uk One such method involves the reaction of naphthalene with bromine over a montmorillonite (B579905) clay (calcined KSF), which allows for controlled polybromination at room temperature. cardiff.ac.uk

To obtain a polybrominated naphthalene acetate (B1210297), a potential synthetic route would involve the polybromination of a suitable precursor like 2-naphthol (B1666908), followed by acetylation of the resulting polybromo-2-naphthol. The study using KSF clay demonstrated that the distribution of products could be controlled by the reaction time and the amount of bromine used. cardiff.ac.uk

The following table details the products obtained from the polybromination of naphthalene using Br₂ over KSF clay, which could serve as precursors for acetate derivatives.

| Molar Equivalents of Br₂ | Reaction Time (h) | Major Products | Yield (%) |

| 3 | 24 | 1,4,6-Tribromonaphthalene | 66 |

| 3 | 24 | 1,4-Dibromonaphthalene (B41722) | 8 |

| 3 | 24 | 1,5-Dibromonaphthalene | 10 |

| 4 | 48 | 1,2,4,6-Tetrabromonaphthalene | 92 |

| 4 | 48 | 1,3,5,7-Tetrabromonaphthalene | 5 |

Data sourced from research on polybromination of naphthalene over KSF clay. cardiff.ac.uk

Exploration of Isomeric Forms and Positional Isomers (e.g., 6-Bromonaphthalen-2-yl Acetate)

The position of the bromine and acetate groups on the naphthalene scaffold significantly impacts the molecule's properties. Synthesizing and studying positional isomers of 1-Bromonaphthalen-2-yl acetate is crucial for understanding structure-activity relationships. A notable isomer is 6-Bromonaphthalen-2-yl acetate.

The synthesis of 6-Bromonaphthalen-2-yl acetate typically involves the bromination of 2-naphthol to yield 6-bromo-2-naphthol, followed by esterification with acetic anhydride (B1165640) or acetyl chloride. This isomer is valued as a versatile synthetic intermediate. The bromine at the 6-position provides a handle for cross-coupling reactions, while the acetate serves as a protecting group for the hydroxyl functionality. Other isomers, such as 3-Bromonaphthalen-2-yl acetate, have also been synthesized and are available for study. nih.gov

Below is a table comparing different positional isomers of bromonaphthalenyl acetate.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 34033-96-2 | C₁₂H₉BrO₂ | 265.10 |

| 3-Bromonaphthalen-2-yl acetate | 149742689 | C₁₂H₉BrO₂ | 265.10 |

| 6-Bromonaphthalen-2-yl acetate | 6343-72-2 | C₁₂H₉BrO₂ | 265.10 |

Data sourced from PubChem and other chemical databases. nih.govechemi.com

Acetate Group Modifications for Tunable Reactivity

The acetate group is not merely a passive component of the molecule; it is a functional handle that can be modified to tune the compound's reactivity and properties.

One of the primary roles of the acetate group is to act as a protecting group for the more reactive hydroxyl function of the corresponding naphthol. The ester can be easily hydrolyzed under acidic or basic conditions to regenerate the hydroxyl group, which can then participate in further reactions.

Beyond deprotection, the acetate moiety can be transformed or replaced entirely. For example, the related compound 2-Acetyl-6-bromonaphthalene, which features a ketone instead of an ester, can be synthesized from precursors like 6-bromo-2-naphthoyl chloride or by Friedel-Crafts acylation. chemicalbook.com This highlights the interchangeability of the functionality at the 2-position.

Furthermore, the structure of the ester group itself can be altered to create analogues with different properties. Instead of a simple acetate, a larger or more functionalized alkyl or aryl group can be used. For instance, derivatives like 2-((1-bromonaphthalen-2-yl)oxy)acetic acid and its corresponding ethyl ester, Ethyl [(6-bromo-2-naphthyl)oxy]acetate, have been synthesized. uni.luscbt.comchemspider.com These modifications introduce a carboxylic acid or ethyl acetate group, respectively, connected via an ether linkage, which can dramatically change the molecule's solubility, acidity, and potential for further derivatization.

The table below lists compounds demonstrating modifications related to the acetate group.

| Compound Name | Modification from Acetate | Key Feature |

| 6-Bromo-2-naphthol | Hydrolysis of acetate | Exposed hydroxyl group for further reactions. |

| 2-Acetyl-6-bromonaphthalene | Conversion to ketone | Change in electronic properties and reactivity at C2. chemicalbook.com |

| 2-((1-bromonaphthalen-2-yl)oxy)acetic acid | Replacement with oxyacetic acid | Introduction of a carboxylic acid functional group. uni.lu |

| Ethyl [(6-bromo-2-naphthyl)oxy]acetate | Replacement with oxyacetate ester | Ester modification for altered solubility and reactivity. chemspider.com |

Spectroscopic Characterization and Theoretical Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the assignment of the molecular skeleton and the relative orientation of its constituent parts.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of 1-bromonaphthalen-2-yl acetate (B1210297) reveals distinct signals corresponding to the protons in the molecule. The aromatic protons of the naphthalene (B1677914) ring system typically appear as a complex multiplet in the downfield region, generally between δ 7.2 and 8.5 ppm. The exact chemical shifts and coupling constants of these protons are influenced by the electronic effects of the bromo and acetate substituents.

The methyl protons of the acetate group are expected to resonate as a sharp singlet in the upfield region, typically around δ 2.1 ppm. This characteristic signal is a key indicator of the presence of the acetyl functional group.

A representative, though not explicitly for the title compound, ¹H NMR spectrum of a related compound, 1-bromonaphthalen-2-yl trifluoromethanesulfonate (B1224126), shows aromatic proton signals at δ 8.33 (d, J = 8.4 Hz, 1H), 7.90 (d, J = 8.8 Hz, 1H), and other multiplets. rsc.org For a similar compound, 2-((1-bromonaphthalen-2-yl)oxy)ethyl 2-((1-bromonaphthalen-2-yl)oxy)acetate, the ¹H NMR spectrum has been recorded, indicating the complexity of interpreting such spectra for substituted naphthalenes. rsc.org

Table 1: Representative ¹H NMR Data for Substituted Naphthalenes

| Compound | Solvent | Chemical Shifts (ppm) and Coupling Constants (Hz) |

| 1-bromonaphthalen-2-yl trifluoromethanesulfonate rsc.org | CDCl₃ | δ 8.33 (d, J = 8.4 Hz, 1H), 7.90 (d, J = 8.8 Hz, 1H) |

| 1-bromonaphthalen-2-ol rsc.org | - | - |

Note: This table provides representative data for related compounds to illustrate the expected regions for proton signals.

Carbon-13 (¹³C) NMR Spectral Assignment and Analysis

The ¹³C NMR spectrum provides information on the carbon framework of 1-bromonaphthalen-2-yl acetate. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetate group is expected to appear significantly downfield, typically in the range of δ 168-172 ppm. The methyl carbon of the acetate group will be found in the upfield region.

The ten carbon atoms of the naphthalene ring will give rise to a series of signals in the aromatic region (approximately δ 110-150 ppm). The carbon atom attached to the bromine (C-1) will be influenced by the halogen's electronegativity and heavy atom effect, while the carbon attached to the oxygen of the acetate group (C-2) will also show a characteristic downfield shift. For instance, the ¹³C NMR spectrum of the related 1,6-dibromonaphthalen-2-ol shows signals at δ 151.0, 131.8, 131.1, 130.7, 130.2, 128.5, 127.3, 118.4, 118.1, and 106.2 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Substituted Naphthalenes

| Compound | Solvent | Chemical Shifts (ppm) |

| 1,6-dibromonaphthalen-2-ol rsc.org | CDCl₃ | 151.0, 131.8, 131.1, 130.7, 130.2, 128.5, 127.3, 118.4, 118.1, 106.2 |

| 1,3-dibromonaphthalen-2-ol rsc.org | CDCl₃ | 147.3, 131.9, 131.6, 129.9, 128.3, 127.4, 125.9, 125.2, 110.8, 106.5 |

Note: This table provides representative data for related compounds to illustrate the expected regions for carbon signals.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help in tracing the proton-proton network within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of the carbon signal for each protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection between the naphthalene ring, the bromo substituent, and the acetate group. For example, an HMBC correlation would be expected between the methyl protons of the acetate group and the carbonyl carbon.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₂H₉BrO₂. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximately 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation pattern observed in the mass spectrum can provide further structural information. For a related compound, 1-bromonaphthalen-2-yl acrylate, the molecular ion peak is observed at m/z 276.9 (for ⁷⁹Br), and fragment ions corresponding to the loss of CO₂ (44 amu) or Br (79 or 81 amu) are expected. vulcanchem.com A similar fragmentation pattern, including the loss of the acetyl group, would be anticipated for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, a strong absorption band characteristic of the carbonyl (C=O) stretch of the ester group is expected around 1760-1740 cm⁻¹. The C-O stretching vibrations of the ester will also be present. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions. For N-(6-bromonaphthalen-2-yl)acetamide, a related compound, the amide C=O stretch is found at approximately 1680 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The naphthalene ring system is a strong chromophore, and the UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region, arising from π→π* transitions. The position and intensity of these bands can be influenced by the bromo and acetate substituents.

X-ray Crystallography for Solid-State Structural Determination

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

5.5. Computational Chemistry and Quantum Mechanical Modeling. 5.5.1. Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions. 5.5.2. Molecular Dynamics Simulations for Conformational Analysis. 5.5.3. Prediction of Spectroscopic Parameters.

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

1-Bromonaphthalen-2-yl acetate (B1210297) serves as a fundamental building block for the synthesis of intricate polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems. epa.govupertis.ac.id The presence of the bromine atom facilitates cross-coupling reactions, while the acetate group can be hydrolyzed to a hydroxyl group, providing a handle for further functionalization.

Precursor in Naphthalene-Based Scaffold Synthesis for Diverse Applications

The naphthalene (B1677914) scaffold is a privileged structure in many areas of chemistry, and 1-Bromonaphthalen-2-yl acetate's precursor, 1-bromonaphthalen-2-ol, is instrumental in its synthesis. For instance, it has been used in the total synthesis of the natural product dehydrocacalohastine. researchgate.net The synthesis of various naphthalene derivatives often begins with the selective bromination of 1-bromonaphthalene (B1665260) to yield compounds like 1,4-dibromonaphthalene (B41722) and 1,5-dibromonaphthalene, which are then converted to other useful derivatives. researchgate.net

Modern synthetic methods, such as the Catellani reaction, have employed derivatives of 1-bromonaphthalene to construct axially chiral biaryl monophosphine oxides, with the naphthalene unit being a key component of the chiral scaffold. chinesechemsoc.org Furthermore, the bromine atom on the naphthalene ring allows for the introduction of various functional groups through metal-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, leading to a wide array of substituted naphthalene-based structures with potential applications in medicinal chemistry and materials science. rsc.orgnih.gov

Synthesis of Spirocyclic Systems

Spirocyclic compounds, characterized by two rings connected through a single shared atom, are of significant interest due to their unique three-dimensional structures and presence in many natural products. researchgate.net The naphthalene framework derived from precursors like 1-bromonaphthalene can be incorporated into spirocyclic systems. For example, the synthesis of naphthalene-substituted triazole spirodienones has been reported, where the naphthalene moiety is introduced to enhance the chemical and metabolic stability of the resulting compounds. nih.gov These spiro compounds have shown potential as anticancer agents. nih.gov Additionally, spirothienooxindoles have been synthesized, which can incorporate a naphthalene group, further demonstrating the utility of naphthalene derivatives in constructing complex spirocyclic architectures. acs.org

Role in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Triazoles, Quinazolinones)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. nih.govacs.org this compound and its derivatives are valuable precursors for the synthesis of such compounds. For instance, naphthalene-substituted triazoles have been synthesized, which exhibit promising biological activities. nih.gov The synthesis often involves the construction of the triazole ring followed by its attachment to the naphthalene scaffold. nih.gov

Furthermore, quinazolinone derivatives can be synthesized from naphthalene-based starting materials. A series of novel 1-allyl-6-bromo-2,3-dihydro-3-methylbenzo(h)quinazolin-4(1H)-one and related compounds have been prepared starting from a substituted methyl-1-aminonaphthalene-2-carboxylate. sphinxsai.com These compounds have been evaluated for their microbial activity. sphinxsai.com The synthesis of phenanthridines, another class of nitrogen-containing heterocycles, has also been achieved using an intramolecular aza-Wittig reaction, where a 1-bromonaphthalen-2-yl carbonyl derivative served as a key intermediate. whiterose.ac.uk

Development of Functional Materials and Optoelectronic Components

The unique electronic and photophysical properties of the naphthalene ring system make it an attractive component for the development of functional materials and optoelectronic devices. This compound, as a precursor to various functionalized naphthalenes, plays a crucial role in this area.

Organic Electronic Materials (e.g., n-type organic semiconductors)

Organic semiconductors are essential components of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Naphthalene diimides (NDIs), which can be synthesized from naphthalene-based precursors, are a promising class of n-type organic semiconductors. researchgate.net While the performance of n-type organic semiconductors has traditionally lagged behind their p-type counterparts, research has shown that blending a p-type organic semiconductor into an n-type polymer semiconductor can significantly improve the performance of n-type OFETs. rsc.org The development of new n-type materials is crucial for the advancement of low-power complementary organic circuits. rsc.org Derivatives of 1-bromonaphthalene have been used to create complex organic molecules for use in organic electronic devices. epo.org

Fluorescent Dyes and Solvatochromic Fluorophores

Naphthalene-based compounds often exhibit interesting photophysical properties, including fluorescence and solvatochromism (a change in color with the polarity of the solvent). These properties make them valuable as fluorescent dyes and probes. For example, naphthalene derivatives bearing electron-donating and electron-accepting groups, known as push-pull dyes, can display significant solvatochromism. nih.govmdpi.com

Components in Conjugated Polymers:

No literature was found that details the use of this compound as a monomer or component in the synthesis of conjugated polymers. Research in this area often focuses on related derivatives such as vinyl or phosphonate-functionalized bromonaphthalenes.

Utilization in the Development of Advanced Reagents and Catalytic Systems:

There is no available research detailing the use of this compound in the development of new reagents or catalytic systems. The scientific literature does, however, describe the use of structurally similar compounds, like (1-bromonaphthalen-2-yl)diphenylphosphine oxide, in the formation of chiral phosphine (B1218219) ligands and in catalytic reactions such as the Catellani reaction.

Strategic Intermediate in Total Synthesis Efforts of Natural Products and Analogues:

No instances were found of this compound being employed as a strategic intermediate in the total synthesis of natural products or their analogues. While various bromonaphthalene derivatives serve as crucial building blocks in the synthesis of complex organic molecules, including some bioactive compounds, the specific role of the acetate ester in this context is not documented in the available literature.

Due to the explicit instructions to focus solely on "this compound" and to strictly exclude information on other compounds, it is not possible to provide a thorough, informative, and scientifically accurate article that fulfills the requested outline.

Q & A

Basic Research Questions

Q. How can the synthesis of 1-Bromonaphthalen-2-yl acetate be optimized for improved yield and purity?

- Methodology :

- Start with 1-bromo-2-iodonaphthalene and employ Grignard reagent (isopropylmagnesium bromide) in THF at −78 °C to generate the intermediate boronic acid. Subsequent esterification with acetic acid derivatives under anhydrous conditions is recommended.

- Purification : Use silica gel column chromatography with hexanes/ethyl acetate gradients (5:1 to 7:3) to isolate the product. Yields up to 64% have been reported .

- Key Data : Monitor reaction progress via TLC and confirm purity using NMR (e.g., δ 8.22 ppm for aromatic protons) and melting point analysis (234–238°C) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Recommended Methods :

- NMR Spectroscopy : and NMR in deuterated solvents (CDOD or CDCl) to confirm aromatic substitution patterns and ester functionality. For example, NMR signals at δ 8.42 (br, 1H) and δ 7.85–7.88 (m, 2H) are diagnostic .

- Melting Point Analysis : Sharp melting points (e.g., 175–176°C for derivatives) indicate high purity .

- Chromatography : Use HPLC with a C18 column and UV detection for quantitative purity assessment.

Advanced Research Questions

Q. How can catalytic cross-coupling reactions involving this compound be optimized for regioselectivity?

- Methodological Insights :

- Palladium Catalysis : For Suzuki-Miyaura couplings, use Pd(dppf)Cl with pinacolborane in THF at 60°C. Monitor boronate intermediate formation via NMR .

- Rhodium Catalysis : For intramolecular arylation, [Rh(cod)Cl] with KCO in dioxane at 100°C promotes cyclization (e.g., forming fused naphthopyran derivatives). Reaction times >18 hours may improve yields .

- Contradictions : Pd systems favor boronate stability, while Rh catalysts enable higher steric tolerance. Compare turnover numbers (TON) and selectivity under varying temperatures .

Q. What crystallographic challenges arise in structural analysis of this compound derivatives?

- Key Considerations :

- Crystal Growth : Use slow evaporation from ethyl acetate/hexane mixtures. Derivatives like (1-Bromonaphthalen-2-yl)acetonitrile crystallize in monoclinic P2/n space groups (a = 11.36 Å, b = 7.24 Å, c = 11.89 Å, β = 102.5°) .

- Refinement : Employ SHELXL for high-resolution data (R < 0.025). Challenges include resolving disordered bromine positions and thermal motion artifacts. Use TWINABS for twinned crystals .

- Data Collection : Collect >95% completeness with Enraf–Nonius CAD-4 diffractometers. Anomalous scattering from bromine aids phase determination .

Q. How do continuous flow systems enhance intramolecular arylation reactions with this compound?

- Flow Chemistry Advantages :

- Reaction Setup : Use microreactors with NEt as a base in DCM. Flow rates of 0.5 mL/min at 25°C reduce side reactions (e.g., hydrolysis) compared to batch methods .

- Scalability : Achieve >90% yield for 1-bromonaphthalen-2-yl 2-oxo-2-phenylacetate derivatives by maintaining laminar flow and avoiding hot spots .

- Real-Time Monitoring : In-line FTIR or UV-vis spectroscopy tracks intermediate formation (e.g., nitrovinyl intermediates at λ = 320 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.